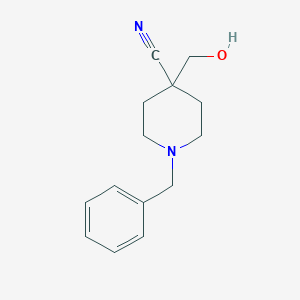
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a chemical compound with the empirical formula C14H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile consists of a piperidine ring with a benzyl group and a hydroxymethyl group attached to the fourth carbon atom . The carbonitrile group is also attached to the fourth carbon atom .Chemical Reactions Analysis
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can undergo various chemical reactions. For instance, it can be used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . It can also be used in the synthesis of fatty acid amide hydrolase inhibitors, PI3 kinase-alpha inhibitors, and flavonoid derivatives used as dual binding acetylcholinesterase inhibitors .Physical And Chemical Properties Analysis
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a solid compound . It has a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .科学的研究の応用
Novel Synthesis Methods
Research has shown that derivatives of piperidine, such as "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile," are crucial in synthesizing complex organic compounds. For instance, they play a significant role in the one-pot synthesis of 2-aminopyrimidinones, demonstrating the compound's utility in creating self-assembling materials and facilitating hydrogen bonding interactions (Bararjanian et al., 2010). Additionally, this compound has been used in the synthesis of benzothiazolopyridine compounds under ultrasonic irradiation, highlighting its application in enhancing reaction efficiency and yield (Shirani et al., 2021).
Anticancer and Antimicrobial Activities
Derivatives of "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" have shown promising anticancer and antimicrobial properties. Studies have found that certain derivatives exhibit significant in vitro anticancer activity against breast, colon, and liver cancer cell lines, suggesting their potential as chemotherapeutic agents (El-Agrody et al., 2020). Additionally, the antimicrobial activity of synthesized compounds has been observed, providing a basis for developing new antimicrobial agents (Okasha et al., 2022).
Molecular Docking Studies
The compound and its derivatives have been utilized in molecular docking studies to predict interactions with biological targets. For example, benzothiazolopyridine derivatives synthesized using "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" were studied for their binding affinities to estrogen and progesterone receptors, crucial in breast cancer research (Shirani et al., 2021).
Material Science Applications
Research into the molecular and crystal structures of derivatives has provided insights into the role of hydrogen bonds in molecular packing. These studies offer valuable information for material science, particularly in designing new materials with specific properties (Kuleshova & Khrustalev, 2000).
Labeling Studies
"1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" has been employed in the synthesis of labeled compounds, such as [14C]SCH 351125, a CCR5 receptor antagonist. This illustrates its importance in pharmacological research, especially in metabolism studies (Ren et al., 2007).
Safety And Hazards
特性
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPSSIFICGGLAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625199 |
Source


|
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |
CAS RN |
162686-53-5 |
Source


|
| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

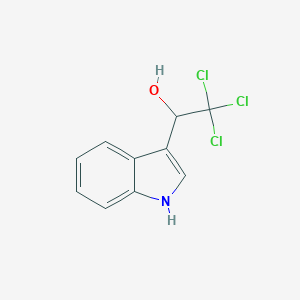
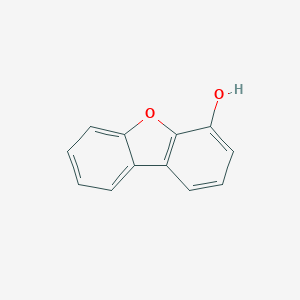
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
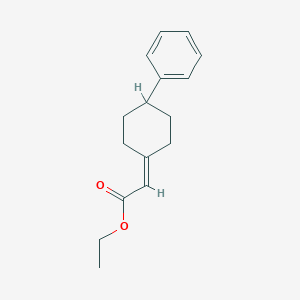

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
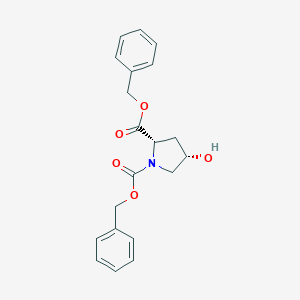
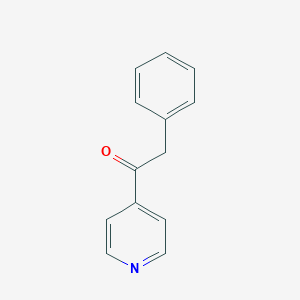
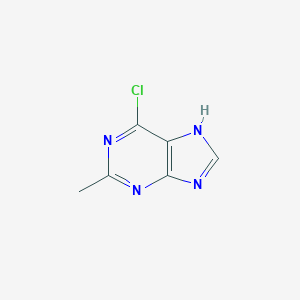

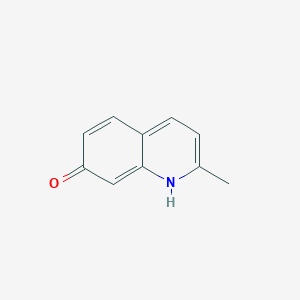
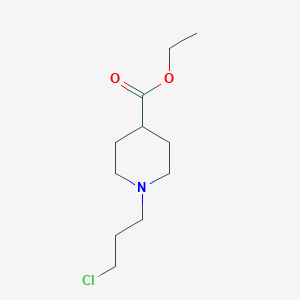
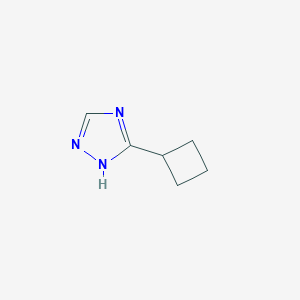
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)